Comprehensive NMR Characterization of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl: A Technical Guide
Comprehensive NMR Characterization of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl: A Technical Guide
Executive Summary
For researchers and drug development professionals synthesizing complex biaryl scaffolds, 4'-ethoxy-3-fluoro-4-nitro-1,1'-biphenyl (CAS: 2138249-29-1) presents a fascinating case study in multinuclear Magnetic Resonance. Frequently utilized as an advanced intermediate in the design of ferroelectric liquid crystals and pharmaceutical active pharmaceutical ingredients (APIs), this molecule features a highly polarized biphenyl axis. This whitepaper provides an authoritative, predictive framework for assigning its 1H and 13C NMR spectra, detailing the causality behind the chemical shifts, heteronuclear spin-spin couplings, and the self-validating experimental protocols required for rigorous structural elucidation.
Molecular Architecture & Electronic Causality
The chemical shifts of this molecule are not random; they are strictly governed by a "push-pull" electronic distribution dictated by three distinct functional groups. Understanding these mesomeric ( M ) and inductive ( I ) effects is critical for accurate spectral interpretation.
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The Nitro Group (Ring A): Acting as a powerful electron-withdrawing group ( −M , −I ), the nitro moiety severely depletes electron density at the ortho and para positions. This results in profound downfield shifts for H5 and H6 .
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The Fluoro Group (Ring A): Fluorine introduces a competing +M effect that partially shields the ortho proton ( H2 ), counteracting the nitro group's influence. More importantly, 19F (spin I=1/2 , 100% natural abundance) introduces heteronuclear J -coupling. The C3 carbon directly attached to fluorine will exhibit a massive one-bond coupling ( 1JCF≈255 Hz), serving as a primary diagnostic anchor.
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The Ethoxy Group (Ring B): As a strong electron-donating group ( +M ), the ethoxy ether shields the ortho protons ( H3′ , H5′ ), generating a classic, heavily biased AA′BB′ spin system characteristic of 1,4-disubstituted benzenes.
Dominant electronic effects governing chemical shifts in the biphenyl system.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that spectral resolution is optimized and chemical shifts are accurately referenced against known standards, as established by .
Step-by-Step Acquisition Workflow
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS). The lack of exchangeable protons in the analyte makes CDCl3 the ideal, cost-effective solvent.
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Probe Tuning & Locking: Insert the sample into a 400 MHz or 600 MHz spectrometer. Tune the probe to the 1H and 13C frequencies. Establish a stable 2H lock on the CDCl3 solvent to prevent field drift during acquisition.
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Shimming (The Validation Check): Perform automated gradient shimming (e.g., TopShim). Validation: Manually inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be ≤0.5 Hz. If the peak is broader, re-shim. This ensures that fine meta-couplings ( 4JHH≈2.0 Hz) will be clearly resolved.
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1H Acquisition: Acquire 16 scans using a standard 30∘ pulse sequence (zg30). Set the relaxation delay ( D1 ) to 1.0 second.
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13C{1H} Acquisition: Acquire 1024 scans using a WALTZ-16 decoupled sequence. Crucial Causality: Set D1≥2.0 seconds. Quaternary carbons (like C1 , C3 , C4 , C1′ , C4′ ) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these critical signals are fully integrated and visible above the noise floor.
Standardized high-resolution NMR acquisition workflow for biphenyl derivatives.
1H NMR Spectral Analysis
The proton spectrum is characterized by the distinct separation of the highly deshielded Ring A protons and the symmetric Ring B protons. The chemical shifts below are predictive values based on empirical substituent models curated in the .
| Position | Expected Shift (ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality & Assignment Logic |
| H5 | 8.15 – 8.25 | dd (or pseudo-t) | 1H | 3JH5−H6≈8.5 , 4JH5−F≈5.0 | Most deshielded proton due to the adjacent strong −M/−I nitro group. |
| H6 | 7.65 – 7.75 | ddd | 1H | 3JH6−H5≈8.5 , 4JH6−H2≈2.0 | Deshielded by the para-nitro group and the ortho-biphenyl linkage. |
| H2′,H6′ | 7.50 – 7.60 | d ( AA′BB′ ) | 2H | 3J≈8.5 | Ortho to the electron-withdrawing 3-fluoro-4-nitrophenyl ring. |
| H2 | 7.40 – 7.50 | dd | 1H | 3JH2−F≈10.5 , 4JH2−H6≈2.0 | Shielded relative to H5/H6 via the +M effect of the adjacent fluorine atom. |
| H3′,H5′ | 6.95 – 7.05 | d ( AA′BB′ ) | 2H | 3J≈8.5 | Highly shielded by the +M effect of the ortho-ethoxy group. |
| −OCH2− | 4.05 – 4.15 | q | 2H | 3J≈7.0 | Aliphatic protons deshielded by the electronegative oxygen atom. |
| −CH3 | 1.40 – 1.45 | t | 3H | 3J≈7.0 | Standard terminal methyl group split by the adjacent methylene. |
13C NMR Spectral Analysis
The 13C spectrum is complex due to the extensive 19F−13C scalar coupling. Recognizing these characteristic doublet splittings is the key to unambiguously assigning Ring A.
Expert Insight: You will observe two signals near 115 ppm: C2 and C3′/C5′ . However, C2 will appear as a distinct doublet ( 2JCF≈22 Hz), while C3′/C5′ will be a tall, sharp singlet representing two equivalent carbons. Similarly, C3 and C4′ will appear near 158 ppm, but C3 will be split into a massive doublet ( 1JCF≈255 Hz).
| Position | Expected Shift (ppm) | Multiplicity | JCF Coupling (Hz) | Causality & Assignment Logic |
| C4′ (C-O) | 158.5 – 160.0 | s | - | Ipso to the ethoxy oxygen; strong +M deshielding. |
| C3 (C-F) | 155.0 – 158.0 | d | 1JCF≈255 | Ipso to fluorine. Massive one-bond heteronuclear splitting. |
| C1 (Ar-Ar) | 146.0 – 148.0 | d | 3JCF≈8 | Ipso to the biphenyl linkage, meta to fluorine. |
| C4 (C-NO 2 ) | 135.0 – 138.0 | d | 2JCF≈20 | Ipso to the nitro group, ortho to fluorine. |
| C1′ (Ar-Ar) | 131.0 – 133.0 | s | - | Ipso to the biphenyl linkage on the electron-rich Ring B. |
| C2′,C6′ | 128.0 – 129.0 | s | - | Ortho to the biphenyl linkage. |
| C5 | 125.0 – 127.0 | d | 3JCF≈8 | Ortho to the nitro group, meta to fluorine. |
| C6 | 122.0 – 124.0 | d | 4JCF≈3 | Para to fluorine, ortho to the biphenyl linkage. |
| C2 | 115.0 – 117.0 | d | 2JCF≈22 | Ortho to fluorine. Strong two-bond coupling. |
| C3′,C5′ | 114.5 – 115.5 | s | - | Ortho to the ethoxy group. Highly shielded. |
| −OCH2− | 63.5 – 64.5 | s | - | Aliphatic carbon directly attached to oxygen. |
| −CH3 | 14.5 – 15.0 | s | - | Terminal aliphatic methyl carbon. |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a robust predictive model, regulatory submissions (e.g., IND applications) require absolute proof of connectivity.
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COSY (Correlation Spectroscopy): Use 1H−1H COSY to trace the continuous spin systems. The ethoxy ethyl group will show a strong cross-peak between the 4.10 ppm quartet and the 1.45 ppm triplet. Ring B will show a strong cross-peak between the H2′/H6′ doublet and the H3′/H5′ doublet.
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HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to map protons directly to their attached carbons. This immediately differentiates the C2 doublet from the C3′/C5′ singlet by correlating them to their respective proton shifts (7.45 ppm vs. 7.00 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for verifying the 1,1′ -biphenyl linkage. Look for a critical 3-bond 1H−13C correlation bridging the two rings: H6 (Ring A) will show a cross-peak to C1′ (Ring B) , and H2′/H6′ (Ring B) will show a cross-peak to C1 (Ring A) . This interlocking data self-validates the entire structural assignment.
References
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. URL:[Link]
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Reich, H. J. "Hans Reich Collection: NMR Spectroscopy." OrganicChemistryData.org, University of Wisconsin-Madison. URL:[Link]
